molecular formula C16H16Br2 B3253499 1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl- CAS No. 22409-76-3

1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-

Cat. No.: B3253499
CAS No.: 22409-76-3
M. Wt: 368.11 g/mol
InChI Key: GQRNUKOYCMDUPO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- is an organic compound with the molecular formula C16H16Br2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine atoms at the 4 and 4’ positions and methyl groups at the 2, 2’, 6, and 6’ positions

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,2’,6,6’-tetramethylbiphenyl using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 4 and 4’ positions.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl-.

Chemical Reactions Analysis

1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,1’-Biphenyl, 4,4’-dimethoxy-2,2’,6,6’-tetramethyl-.

Scientific Research Applications

1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- has several scientific research applications, including:

    Material Science: It is used as a building block for the synthesis of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core and functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of flame retardants and other industrial additives.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromine atoms may form covalent bonds with nucleophilic sites on proteins or DNA, affecting their function. The methyl groups may also influence the compound’s hydrophobicity and ability to penetrate cell membranes.

Comparison with Similar Compounds

1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- can be compared with other biphenyl derivatives, such as:

    1,1’-Biphenyl, 4,4’-dibromo-: Lacks the methyl groups, leading to different reactivity and physical properties.

    1,1’-Biphenyl, 2,2’,6,6’-tetramethyl-: Lacks the bromine atoms, affecting its ability to undergo substitution reactions.

    1,1’-Biphenyl, 4,4’-dichloro-2,2’,6,6’-tetramethyl-:

The uniqueness of 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- lies in its combination of bromine and methyl substituents, which confer specific chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

5-bromo-2-(4-bromo-2,6-dimethylphenyl)-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRNUKOYCMDUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)Br)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731174
Record name 4,4'-Dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-76-3
Record name 4,4'-Dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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